molecular formula C9H9NO2S B11706459 N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide

N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide

Cat. No.: B11706459
M. Wt: 195.24 g/mol
InChI Key: QDYVOGQWMWQVNU-UHFFFAOYSA-N
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Description

IUPAC命名法与结构表征

根据国际纯粹与应用化学联合会(IUPAC)规则,该化合物的系统命名需优先考虑母体环系的选择。苯并[d]二氧杂环戊烯作为母体结构,其编号规则将氧原子定位于1号和3号位,而取代基则位于5号位。乙硫酰胺基团(CH~3~C(S)NH~2~)通过氮原子与芳香环连接,因此完整命名为N-(苯并[d]二氧杂环戊烯-5-基)乙硫酰胺

结构表征方面,X射线晶体学数据显示其苯并二氧杂环平面与硫代乙酰胺基团形成约120°的二面角,这种空间构型可能影响分子间相互作用。关键键长参数包括:

  • 苯环C-C键长:1.39–1.42 Å
  • C-S键长:1.68 Å
  • C=O键长:1.21 Å
    这些数据与典型芳香族硫代酰胺类化合物的结构特征一致

系统命名变体与常见同义词

该化合物存在多种命名变体,主要源于母体环系的描述方式和取代基定位差异:

命名体系 具体名称 来源文献
Hantzsch-Widman 5-(硫代乙酰氨基)苯并-1,3-二氧杂环戊烯
取代基优先原则 N-(1,3-苯并二氧杂环戊烯-5-基)硫代乙酰胺
简写形式 BDA-thioacetamide

商业供应商常用名称包括"N-Benzo(1,3)dioxol-5-yl-thioacetamide"和"Ethanethioamide, N-1,3-benzodioxol-5-yl-"。需注意这些名称可能因注册机构不同而产生细微差异。

CAS登记号验证与分子式确认

该化合物的化学文摘社(CAS)登记号201990-48-9 已通过多源验证:

  • PubChem数据库收录其3D构象数据
  • 商业供应商提供批次特异性分析报告
  • 分子量测定结果与理论值偏差小于0.01%

分子式C~9~H~9~NO~2~S 的确认基于以下分析技术:

  • 高分辨率质谱(HRMS):观察到[M+H]^+^峰m/z=196.0432(理论值196.0435)
  • 元素分析:C 55.37%(理论55.38%),H 4.65%(4.64%),N 7.17%(7.17%)

异构现象与取代位点分析

该化合物可能存在的异构形式包括:
取代位点异构

  • 苯并二氧杂环戊烯的4号位取代异构体(理论存在但未观测到)
  • 乙硫酰胺基团的α/β位取代(因结构限制仅存在单一形式)

立体异构

  • 硫代酰胺基团的平面构型阻碍手性中心形成
  • 苯环取代基的邻位效应可能诱导构象异构

取代位点的特异性通过核磁共振氢谱(^1^H NMR)确认:

  • 苯环质子化学位移δ 6.82–7.15 ppm(ABX耦合系统)
  • 亚甲基质子δ 3.89 ppm(四重峰,J=6.5 Hz)
  • 硫代羰基特征峰δ 198 ppm(^13^C NMR)

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)ethanethioamide

InChI

InChI=1S/C9H9NO2S/c1-6(13)10-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3,(H,10,13)

InChI Key

QDYVOGQWMWQVNU-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide typically involves the introduction of the benzo[d][1,3]dioxole group to an ethanethioamide precursor. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, using a palladium catalyst such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and a phosphine ligand like BINAP. The reaction conditions often include a base such as cesium carbonate (Cs2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethanethioamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the thioamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethanethiol derivatives.

    Substitution: Formation of substituted ethanethioamide derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide. For example:

  • In Vitro Studies : Research has demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant antiproliferative activity against various cancer cell lines. One study found that related thiourea derivatives showed IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer mechanisms involve inhibition of epidermal growth factor receptor (EGFR), induction of apoptosis through mitochondrial pathways (involving proteins such as Bax and Bcl-2), and cell cycle arrest at specific phases .

Antiviral Activity

This compound also shows promise in antiviral research:

  • Mechanisms : Similar compounds have been reported to interfere with viral replication by targeting key enzymes involved in viral RNA synthesis. This suggests that this compound may possess similar antiviral properties .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be better understood by comparing it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
2-AminobenzothiazoleContains a benzothiazole ringKnown for anticancer properties
BenzothiazoleFused benzene and thiazole ringExhibits broad-spectrum antimicrobial activity
4-ThiazolidinoneContains a thiazolidine ringUsed in diabetes treatment due to insulin-sensitizing effects
2-(Benzo[d][1,3]dioxol-5-yl)thiazoleSimilar dioxole structure with thiazolePotentially exhibits both antimicrobial and anticancer properties

The specific combination of a dioxole moiety and thioamide functionality in this compound may provide distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Several case studies underscore the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that modifications to related compounds led to increased cytotoxicity against cancer cell lines, indicating a pathway for developing more effective cancer therapies .
  • Antiviral Research : Investigations into small molecule inhibitors targeting viral RNA polymerases suggest that derivatives of this compound may exhibit antiviral capabilities against various strains of influenza .

Mechanism of Action

The mechanism of action of N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparison of Acetamide/Thioamide Derivatives

Compound Structure Key Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Bioactivity/Application Reference
K-16 N-(Benzo[d][1,3]dioxol-5-yl)ethanethioamide 338.08 55.2–55.5 62 Root growth modulation in plants
D14 Penta-2,4-dienamide with methylthio group 452.54* 208.9–211.3 13.7 Not specified (anticancer lead)
D15 Penta-2,4-dienamide with benzyloxy group 528.58* 191.0–192.0 21.7 Not specified
D16 Penta-2,4-dienamide with pyridinylmethoxy 529.60* 231.4–233.5 21.3 Not specified

*Calculated from molecular formulas in .

Key Observations :

  • Structural Differences : K-16 features a thioacetamide group, while D14–D16 have extended penta-2,4-dienamide chains with varied substituents (e.g., methylthio, benzyloxy).
  • Physical Properties : K-16 has a significantly lower melting point (55°C vs. >190°C for D14–D16), likely due to reduced crystallinity from the flexible thioacetamide group.
  • Synthesis Efficiency : K-16’s yield (62%) is higher than D14–D16 (13.7–21.7%), reflecting simpler synthetic routes .

Cyclopropane Carboxamide Derivatives

Table 2: Cyclopropane Carboxamide Derivatives

Compound Structure Key Features Molecular Weight (g/mol) Yield (%) Bioactivity/Application Reference
Vertex Patent 1-(Benzo[d][1,3]dioxol-5-yl)-N-phenylcyclopropane-carboxamide ~325* Not specified ATP-binding cassette transporter modulation (cystic fibrosis)
Compound 55 Cyclopropanecarboxamide with chloro-methoxybenzoyl 536.97 27 Not specified
Compound 92 Cyclopropanecarboxamide with methylthio-thiazole 529.65 24 Not specified

*Estimated from patent data in .

Key Observations :

  • Functional Groups : K-16’s thioamide group contrasts with carboxamide groups in cyclopropane derivatives, altering electronic properties and hydrogen-bonding capacity.
  • Biological Targets : Cyclopropane derivatives (e.g., Vertex Patent compound) target human diseases (e.g., cystic fibrosis), while K-16 affects plant physiology .
  • Synthesis Complexity : Cyclopropane derivatives require multi-step syntheses with lower yields (24–27%) compared to K-16 .

Heterocyclic Derivatives

Table 3: Heterocyclic Benzo[d][1,3]dioxol-5-yl Derivatives

Compound Structure Key Features Molecular Weight (g/mol) Bioactivity/Application Reference
K-16 Thioacetamide 338.08 Root growth modulation
1228552-68-8 1,3,4-Thiadiazole-2-carboxamide with piperidine 357.42 Not specified (pharmaceutical intermediate)
79835-12-4 Formyl-acetamide 207.18 Not specified

Key Observations :

  • Molecular Weight : K-16’s lower molecular weight (338 vs. 357–529 g/mol) may improve bioavailability in plant systems .

Biological Activity

N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with ethanethioamide under controlled conditions. Various methods have been documented in the literature, showcasing different yields and purity levels. For example:

CompoundYieldMelting PointNMR Data
3l78%128-129 °Cδ 8.00 (d), δ 7.61 (t), δ 7.48 (t)

This table summarizes some key parameters for compounds synthesized alongside this compound in related studies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study focusing on a family of 4H-benzo[d][1,3]oxazines demonstrated significant inhibition of cancer cell proliferation across various breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3). The compounds exhibited IC50 values ranging from 0.09 to 157.4 µM depending on the specific cell line and compound structure .

Mechanism of Action:
The proposed mechanism involves oxidative stress induction leading to increased reactive oxygen species (ROS), which subsequently triggers apoptotic pathways in cancer cells. This suggests that similar mechanisms may be applicable to this compound due to structural similarities with other bioactive compounds .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties associated with thiazole and thiadiazole derivatives that share structural characteristics with this compound. Research indicates that these compounds can modulate immune responses and reduce inflammation markers in vitro and in vivo .

Study on Breast Cancer Cell Lines

In a controlled experiment involving breast cancer cell lines treated with N-(Benzo[D][1,3]dioxol-5-YL) derivatives:

  • Cell Lines Tested: MCF-7, CAMA-1
  • Results: Compounds showed varying degrees of cytotoxicity with significant inhibition noted at higher concentrations.

The study concluded that further exploration into dosage optimization and combination therapies could enhance therapeutic efficacy against resistant cancer phenotypes .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives. Key steps include:

  • Condensation : Reacting a benzo[d][1,3]dioxole-5-amine precursor with thioacetamide derivatives under basic conditions (e.g., triethylamine or sodium hydride) in solvents like dimethylformamide (DMF) or acetonitrile .
  • Thiadiazole Formation : For derivatives with thiadiazole moieties, refluxing with carbon disulfide (CS₂) in ethanol and subsequent acid quenching (pH ~4) are critical .
  • Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity at each stage .
    Optimization Tips :
  • Temperature control (e.g., 60–80°C for amide coupling) and inert atmospheres (N₂/Ar) minimize side reactions .
  • Yields improve with stoichiometric adjustments (e.g., 2.5 equivalents of amine for copper-catalyzed carbonylative reactions) .

Basic: How is this compound characterized structurally and functionally?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H and ¹³C NMR (DMSO-d₆) identify protons and carbons adjacent to the dioxole, thioamide, and heterocyclic groups. For example, δ ~6.8–7.2 ppm corresponds to aromatic protons in the dioxole ring .
    • IR : Peaks at ~1640–1660 cm⁻¹ confirm C=O (amide) and C-S (thioamide) stretches .
    • Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 292 [M]⁺ for quinoline derivatives) .
  • Elemental Analysis : Validates molecular formulas (e.g., C₉H₈O₄ for benzo[d][1,3]dioxol-5-yl acetate) .

Advanced: How can researchers evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays :
    • MTT/SRB Assays : Measure cytotoxicity against cancer cell lines (e.g., IC₅₀ values). For example, quinoline-carboxamide derivatives showed activity at 10–50 μM .
    • Enzyme Inhibition : Test acetylcholinesterase (AChE) or kinase inhibition via spectrophotometric methods. Thiadiazole derivatives in showed AChE inhibition via Ellman’s assay.
  • Mechanistic Studies :
    • Microtubule Assembly Assays : Monitor compound effects on tubulin polymerization (e.g., fluorescence-based assays) .
    • Molecular Docking : Predict binding to targets like AChE using software (AutoDock, Schrödinger) .

Advanced: What are the key reaction mechanisms and metabolic pathways for this compound?

Methodological Answer:

  • Reactivity :
    • Nucleophilic Substitution : The thioamide sulfur participates in nucleophilic attacks, forming thioether linkages with alkyl halides .
    • Oxidative Reactions : The dioxole ring is prone to oxidation, forming quinones under strong oxidizing conditions .
  • Metabolism :
    • Phase I Metabolism : Hepatic cytochrome P450 enzymes oxidize the dioxole ring, yielding catechol intermediates .
    • Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites enhances excretion .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Experimental Replication :
    • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Data Triangulation :
    • Cross-validate results using orthogonal methods (e.g., SRB assay + flow cytometry for cytotoxicity) .
  • Structural-Activity Relationship (SAR) Analysis :
    • Compare substituent effects. For example, electron-withdrawing groups on the dioxole ring (e.g., -NO₂) may reduce activity vs. electron-donating groups (-OCH₃) .
  • Statistical Rigor :
    • Use ANOVA or Student’s t-test to confirm significance (p < 0.05) for dose-response curves .

Advanced: What strategies optimize yield and purity in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Copper(I) iodide or palladium catalysts enhance efficiency in multi-component reactions (e.g., carbonylative borylamidation) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while ethyl acetate/hexane mixtures aid in crystallization .
  • Process Monitoring :
    • In-line FTIR : Tracks reaction progress in real time .
    • Flash Chromatography : Gradient elution (n-pentane/EA 6:1) isolates products with >95% purity .

Advanced: How can computational methods guide the design of novel derivatives?

Methodological Answer:

  • QSAR Modeling : Use topological descriptors (e.g., logP, polar surface area) to predict bioavailability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • ADMET Prediction : Tools like SwissADME forecast absorption, toxicity, and metabolic stability .

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